TM5441

Catalog No.
S545470
CAS No.
1190221-43-2
M.F
C21H17ClN2O6
M. Wt
428.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
TM5441

CAS Number

1190221-43-2

Product Name

TM5441

IUPAC Name

5-chloro-2-[[2-[2-[3-(furan-3-yl)anilino]-2-oxoethoxy]acetyl]amino]benzoic acid

Molecular Formula

C21H17ClN2O6

Molecular Weight

428.8 g/mol

InChI

InChI=1S/C21H17ClN2O6/c22-15-4-5-18(17(9-15)21(27)28)24-20(26)12-30-11-19(25)23-16-3-1-2-13(8-16)14-6-7-29-10-14/h1-10H,11-12H2,(H,23,25)(H,24,26)(H,27,28)

InChI Key

BGGMLMAPVODXAU-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)NC(=O)COCC(=O)NC2=C(C=C(C=C2)Cl)C(=O)O)C3=COC=C3

solubility

Soluble in DMSO

Synonyms

TM-5441; TM 5441; TM5441; BMS-790052; BMS-790052; BMS790052; EBP 883; EBP-883; EBP883.

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)COCC(=O)NC2=C(C=C(C=C2)Cl)C(=O)O)C3=COC=C3

The exact mass of the compound 5-Chloro-2-(2-(2-((3-(furan-3-yl)phenyl)amino)-2-oxoethoxy)acetamido)benzoic acid is 428.0775 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

TM5441 (CAS 1190221-43-2) is an orally bioavailable, small-molecule inhibitor of plasminogen activator inhibitor-1 (PAI-1). In procurement and material selection, it is primarily sourced for its ability to selectively bind the flexible joint region of PAI-1, preventing reactive center loop insertion without disrupting broader coagulation cascades [1]. Compared to earlier developmental analogs, TM5441 is engineered for improved pharmacokinetic stability and reduced lipophilicity, making it a highly reproducible reagent for long-term chronic in vivo studies spanning oncology, fibrosis, and metabolic syndrome [2].

Substituting TM5441 with earlier-generation PAI-1 inhibitors (such as TM5007) or broad-spectrum serine protease inhibitors introduces significant experimental risk. Early-generation analogs suffer from high lipophilicity, resulting in poor volume of distribution and unpredictable systemic exposure during oral dosing [1]. Conversely, non-specific serpin inhibitors or conventional antithrombotic agents frequently induce severe bleeding liabilities, confounding long-term survival data in animal models [2]. TM5441 is specifically structurally optimized to decouple PAI-1 inhibition from systemic hemostasis disruption, ensuring that researchers can isolate PAI-1-dependent mechanisms without lethal hemorrhagic artifacts [2].

Pharmacokinetic Optimization and Systemic Exposure

TM5441 was developed to overcome the high lipophilicity and poor distribution of the lead compound TM5007. When administered orally at 20 mg/kg, TM5441 achieves a reliable peak plasma concentration of 11.4 μM within one hour, with complete clearance by 23 hours [1]. This predictable pharmacokinetic profile ensures that target IC50 concentrations can be systematically approached in vivo without the erratic absorption characteristic of earlier analogs [2].

Evidence DimensionPeak plasma concentration and PK reliability
Target Compound Data11.4 μM peak at 1 hr post 20 mg/kg oral dose
Comparator Or BaselineTM5007 (Suboptimal distribution due to high calculated octanol/water partition coefficient)
Quantified DifferenceTM5441 provides predictable systemic exposure suitable for daily oral gavage.
Conditions20 mg/kg oral administration in murine models

Predictable pharmacokinetics are essential for establishing reproducible dose-response relationships in chronic animal studies.

Hemostatic Safety and Absence of Bleeding Liability

A critical failure point for many antithrombotic and serpin-targeting compounds is the induction of fatal bleeding. TM5441 demonstrates a profound safety margin, showing no significant prolongation of prothrombin time (PT) compared to vehicle controls (8.46 ± 0.08 s for TM5441 vs. 8.50 ± 0.10 s for vehicle) [1]. Furthermore, bleeding time remains unaffected even at elevated doses of 50 to 100 mg/kg[2].

Evidence DimensionProthrombin time (PT) and bleeding time
Target Compound DataPT: 8.46 ± 0.08 s; no bleeding time increase at 100 mg/kg
Comparator Or BaselineVehicle baseline (PT: 8.50 ± 0.10 s)
Quantified DifferenceStatistically indistinguishable from baseline (p = 0.995 for PT).
ConditionsIn vivo murine models, oral administration

Allows researchers to dose aggressively in chronic disease models without losing subjects to hemorrhagic complications.

Target Specificity Against Off-Target SERPINs

TM5441 is engineered to bind specifically to the cleft in the 3-dimensional structure of PAI-1, preventing reactive center loop (RCL) insertion. Quantitative chromogenic assays confirm that while it potently inhibits PAI-1, it exhibits 0% inhibitory activity against closely related serine proteases such as antithrombin III and α2-antiplasmin [1]. This strict selectivity differentiates it from broad-spectrum inhibitors that inadvertently disrupt systemic fibrinolysis and coagulation cascades [1].

Evidence DimensionSerine protease inhibition specificity
Target Compound DataInhibits PAI-1; 0% inhibition of antithrombin III and α2-antiplasmin
Comparator Or BaselineBroad-spectrum serpin inhibitors (Inhibit multiple cascade targets)
Quantified DifferenceAbsolute selectivity for PAI-1 over antithrombin III.
ConditionsIn vitro chromogenic specificity assays

Eliminates confounding variables caused by off-target protease inhibition, ensuring data reflects true PAI-1 antagonism.

Formulation Compatibility and Processability

For procurement teams evaluating in vivo processability, TM5441 offers highly standardized formulation pathways. It can be reliably prepared as a clear working solution at ≥ 2.5 mg/mL using a standard co-solvent system (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) or suspended in 0.5% carboxymethyl cellulose (CMC) for daily oral gavage . This versatility bypasses the need for complex, highly toxic excipients often required for more lipophilic analogs [1].

Evidence DimensionIn vivo formulation stability
Target Compound DataStable in standard PEG/Tween or 0.5% CMC vehicles
Comparator Or BaselineEarly-stage lipophilic analogs (Require specialized lipid carriers)
Quantified DifferenceAchieves ≥ 2.5 mg/mL clear solution in standard laboratory co-solvents.
ConditionsStandard laboratory preparation for oral gavage

Standardized solubility profiles reduce preparation time and minimize vehicle-induced toxicity in sensitive animal models.

Chronic In Vivo Modeling of Metabolic and Fibrotic Diseases

Due to its lack of bleeding liability (maintaining baseline prothrombin times of ~8.46 s), TM5441 is highly suited for long-term studies, such as high-fat diet-induced NAFLD or bleomycin-induced pulmonary fibrosis, where daily oral dosing (e.g., 20 mg/kg) is required over several weeks without hemorrhagic attrition [1].

Cardiopulmonary and Vascular Senescence Research

TM5441 is the material of choice for investigating PAI-1's role in vascular senescence and hypertension (e.g., L-NAME-induced models). Its specific binding mechanism ensures that researchers are isolating PAI-1 pathways without off-target inhibition of antithrombin III or α2-antiplasmin [2].

Tumor Microenvironment and Angiogenesis Assays

Because it achieves predictable peak plasma concentrations (~11.4 μM) that align closely with in vitro IC50 values for various cancer cell lines, TM5441 is an excellent candidate for xenograft models assessing tumor vasculature disruption and intrinsic apoptosis[3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.3

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

428.0775140 g/mol

Monoisotopic Mass

428.0775140 g/mol

Heavy Atom Count

30

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

33S35WFR9H

Wikipedia

TM5441

Dates

Last modified: 08-15-2023
1: Ghosh AK, Rai R, Park KE, Eren M, Miyata T, Wilsbacher LD, Vaughan DE. A small molecule inhibitor of PAI-1 protects against doxorubicin-induced cellular senescence. Oncotarget. 2016 Nov 8;7(45):72443-72457. doi: 10.18632/oncotarget.12494. PubMed PMID: 27736799; PubMed Central PMCID: PMC5341920.
2: Piao L, Jung I, Huh JY, Miyata T, Ha H. A novel plasminogen activator inhibitor-1 inhibitor, TM5441, protects against high-fat diet-induced obesity and adipocyte injury in mice. Br J Pharmacol. 2016 Sep;173(17):2622-32. doi: 10.1111/bph.13541. Epub 2016 Jul 28. PubMed PMID: 27339909; PubMed Central PMCID: PMC4978161.
3: Jeong BY, Uddin MJ, Park JH, Lee JH, Lee HB, Miyata T, Ha H. Novel Plasminogen Activator Inhibitor-1 Inhibitors Prevent Diabetic Kidney Injury in a Mouse Model. PLoS One. 2016 Jun 3;11(6):e0157012. doi: 10.1371/journal.pone.0157012. eCollection 2016. PubMed PMID: 27258009; PubMed Central PMCID: PMC4892642.
4: Placencio VR, Ichimura A, Miyata T, DeClerck YA. Small Molecule Inhibitors of Plasminogen Activator Inhibitor-1 Elicit Anti-Tumorigenic and Anti-Angiogenic Activity. PLoS One. 2015 Jul 24;10(7):e0133786. doi: 10.1371/journal.pone.0133786. eCollection 2015. PubMed PMID: 26207899; PubMed Central PMCID: PMC4514594.
5: Tsuda K. Letter by Tsuda regarding article, "Plasminogen activator inhibitor-1 antagonist TM5441 attenuates Nω-nitro-L-arginine methyl ester-induced hypertension and vascular senescence". Circulation. 2014 Aug 26;130(9):e83. doi: 10.1161/CIRCULATIONAHA.113.007940. PubMed PMID: 25156921.
6: Eren M, Boe AE, Murphy SB, Place AT, Nagpal V, Morales-Nebreda L, Urich D, Quaggin SE, Budinger GR, Mutlu GM, Miyata T, Vaughan DE. PAI-1-regulated extracellular proteolysis governs senescence and survival in Klotho mice. Proc Natl Acad Sci U S A. 2014 May 13;111(19):7090-5. doi: 10.1073/pnas.1321942111. Epub 2014 Apr 28. PubMed PMID: 24778222; PubMed Central PMCID: PMC4024885.
7: Boe AE, Eren M, Murphy SB, Kamide CE, Ichimura A, Terry D, McAnally D, Smith LH, Miyata T, Vaughan DE. Plasminogen activator inhibitor-1 antagonist TM5441 attenuates Nω-nitro-L-arginine methyl ester-induced hypertension and vascular senescence. Circulation. 2013 Nov 19;128(21):2318-24. doi: 10.1161/CIRCULATIONAHA.113.003192. Epub 2013 Oct 3. PubMed PMID: 24092817; PubMed Central PMCID: PMC3933362.

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